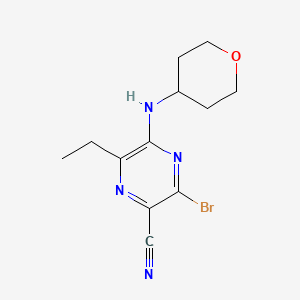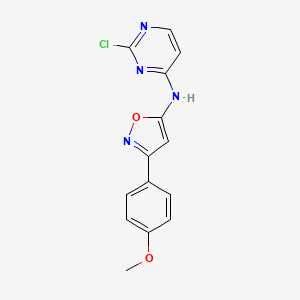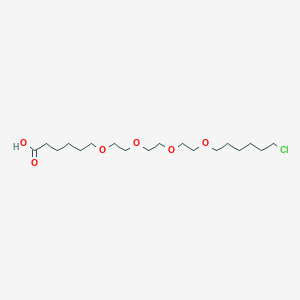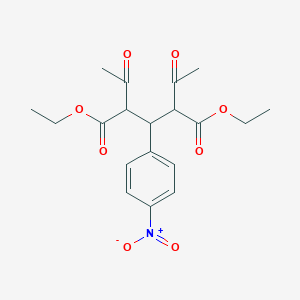![molecular formula C45H33F5N2O5 B11829226 2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asn(Mtt)-OPfp is a compound used in peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:
Protection of the Asparagine Side Chain: The asparagine is first protected at the side chain amide with the Mtt group. This is achieved by reacting asparagine with 4-methyltrityl chloride in the presence of a base.
Fmoc Protection: The amino group of the asparagine is then protected with the Fmoc group. This is done by reacting the Mtt-protected asparagine with Fmoc chloride in the presence of a base.
Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt)-OH with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-Asn(Mtt)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Coupling Reactions: The activated carboxyl group (OPfp) readily reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Mtt removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Asn(Mtt)-OPfp is incorporated at the desired position.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Asn(Mtt)-OPfp is used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues in a controlled manner, facilitating the study of protein structure and function.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-Asn(Mtt)-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins involved in diseases, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, Fmoc-Asn(Mtt)-OPfp is used in the large-scale production of peptides for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The activated carboxyl group (OPfp) reacts with the amino group of another amino acid or peptide, forming a peptide bond. The Fmoc and Mtt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions during the synthesis process. These protecting groups are removed at specific stages to allow for the continuation of the peptide synthesis.
類似化合物との比較
Similar Compounds
Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but with a trityl (Trt) group instead of Mtt.
Fmoc-Gln(Mtt)-OPfp: A derivative of glutamine with similar protecting groups.
Fmoc-Asn(Boc)-OPfp: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness
Fmoc-Asn(Mtt)-OPfp is unique due to the specific combination of protecting groups and the activated ester. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis. The OPfp ester ensures efficient coupling reactions, leading to high yields and purity of the final peptide products.
特性
分子式 |
C45H33F5N2O5 |
|---|---|
分子量 |
776.7 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52(35(24-36(51)53)43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,51,53)/t35-/m0/s1 |
InChIキー |
WTWRTVWLXIZYGX-DHUJRADRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)


![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)


![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)

